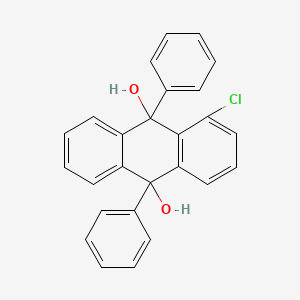
1-Chloro-9,10-diphenylanthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-9,10-diphenylanthracene-9,10-diol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom and two hydroxyl groups attached to the anthracene core, which is further substituted with phenyl groups at the 9 and 10 positions. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-9,10-diphenylanthracene-9,10-diol typically involves multi-step organic reactions. One common method starts with the chlorination of 9,10-diphenylanthracene, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-9,10-diphenylanthracene-9,10-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
1-Chloro-9,10-diphenylanthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Its potential as a photosensitizer is explored in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 1-Chloro-9,10-diphenylanthracene-9,10-diol exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include the excitation of electrons and the subsequent emission of light, which can be harnessed for specific purposes.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: A parent compound without the chlorine and hydroxyl groups.
1-Chloro-9,10-diphenylanthracene: A derivative with only the chlorine substitution.
9,10-Dihydroxyanthracene: A compound with hydroxyl groups but without phenyl substitutions.
Uniqueness
1-Chloro-9,10-diphenylanthracene-9,10-diol is unique due to the combination of chlorine and hydroxyl groups along with phenyl substitutions. This combination imparts distinct photophysical properties, making it particularly useful in applications requiring specific fluorescence characteristics.
Properties
CAS No. |
69470-35-5 |
|---|---|
Molecular Formula |
C26H19ClO2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-chloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H19ClO2/c27-23-17-9-16-22-24(23)26(29,19-12-5-2-6-13-19)21-15-8-7-14-20(21)25(22,28)18-10-3-1-4-11-18/h1-17,28-29H |
InChI Key |
QGUARODFGRMJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=CC=CC=C42)(C5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
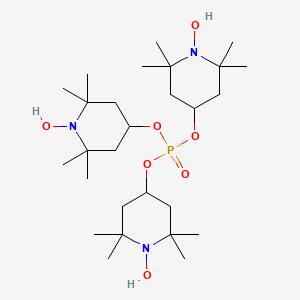
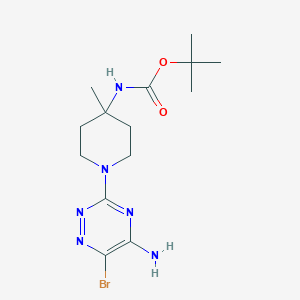
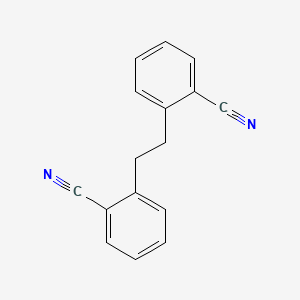
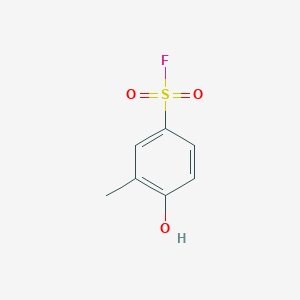
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
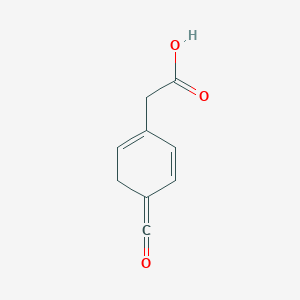
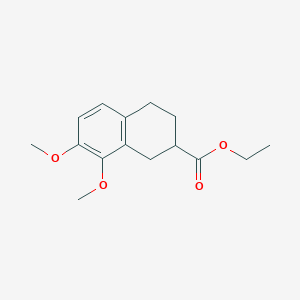
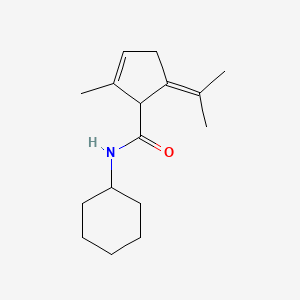
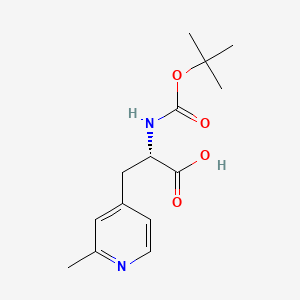
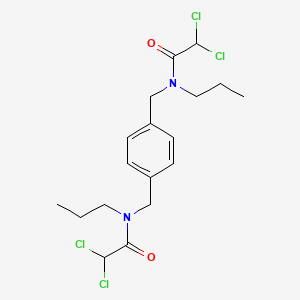
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)

